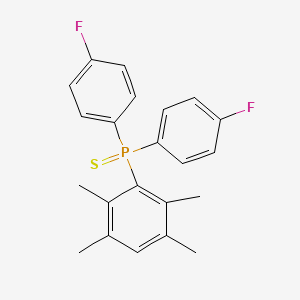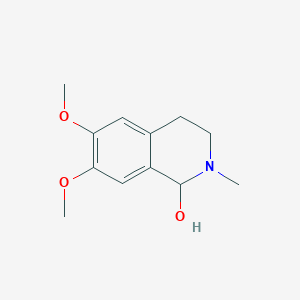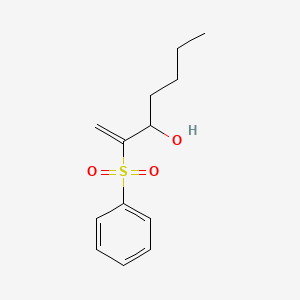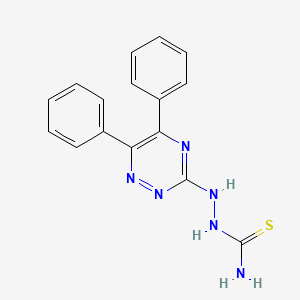
Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphane core with two 4-fluorophenyl groups and a sulfanylidene group attached to a 2,3,5,6-tetramethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane typically involves the reaction of 4-fluorophenyl lithium with a suitable phosphane precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then treated with a sulfanylidene source to introduce the sulfanylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can convert it into phosphane hydrides.
Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphane oxides, phosphane hydrides, and various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The sulfanylidene group plays a crucial role in stabilizing these complexes and enhancing their reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-fluorophenyl)(sulfanylidene)(phenyl)-lambda~5~-phosphane
- Bis(4-fluorophenyl)(sulfanylidene)(4-methylphenyl)-lambda~5~-phosphane
Uniqueness
The uniqueness of Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane lies in its tetramethylphenyl group, which provides steric hindrance and influences the compound’s reactivity and stability
Propriétés
Numéro CAS |
110407-62-0 |
|---|---|
Formule moléculaire |
C22H21F2PS |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
bis(4-fluorophenyl)-sulfanylidene-(2,3,5,6-tetramethylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H21F2PS/c1-14-13-15(2)17(4)22(16(14)3)25(26,20-9-5-18(23)6-10-20)21-11-7-19(24)8-12-21/h5-13H,1-4H3 |
Clé InChI |
YMRWOKDYGKQCLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)P(=S)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)


![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)

![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)
![3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14314820.png)


![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)

